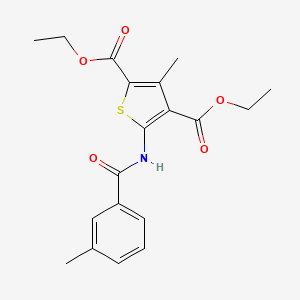
Diethyl 3-methyl-5-(3-methylbenzamido)thiophene-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Diethyl 3-methyl-5-(3-methylbenzamido)thiophene-2,4-dicarboxylate" is not directly mentioned in the provided papers. However, the papers do discuss various thiophene derivatives and their synthesis, which can provide insights into the chemical behavior and properties of thiophene compounds in general. Thiophene derivatives are of significant interest due to their potential pharmaceutical applications and their use as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of thiophene derivatives can involve palladium-catalyzed annulation reactions, as described in the formation of 4-methylphenanthrenes using diethyl 2,2'-diiodo-4,4'-biphenyldicarboxylate and internal alkynes . Another method includes the reaction of thiocarbamoyl derivatives with metal ions to form metal complexes, as seen in the synthesis of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes . These methods highlight the versatility of thiophene derivatives in forming complex structures with potential biological activity.
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be characterized using various analytical techniques such as UV-Vis, IR, (1)H NMR, and EPR spectroscopy. These techniques help in determining the structure and confirming the identity of the synthesized compounds, as demonstrated in the characterization of the metal complexes of a thiophene derivative . The structure of thiophene derivatives is crucial for their chemical reactivity and biological activity.
Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions to form different fused ring systems with potential pharmaceutical uses. For instance, the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate with benzoylacetonitrile leads to the formation of pyrazoles, pyridazines, and pyrimidines . Similarly, the reactivity of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with diethyl malonate results in the synthesis of coumarin, pyridine, and thiazole derivatives . These reactions demonstrate the rich chemistry of thiophene derivatives and their potential for creating diverse medicinal compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be studied using techniques like gas chromatography, as shown in the separation and determination of methyl 3-amino-2-thiophenecarboxylate . Such analyses are important for quality control and for understanding the behavior of these compounds under different conditions. The properties of thiophene derivatives, such as solubility, stability, and reactivity, are key factors in their application as pharmaceuticals or chemical intermediates.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A study focused on the corrosion inhibition effects of thiophene derivatives, including similar compounds, on mild steel in hydrochloric acid solutions. These inhibitors showed high efficiency, which increased with the concentration of inhibitors but decreased with rising temperatures. Their adsorption followed the Langmuir adsorption isotherm, indicating potential applications in protecting metals from corrosion (Yadav, Behera, Sinha, & Yadav, 2014).
Sensing Activities and Magnetic Properties
Research on microporous lanthanide-based metal-organic frameworks (MOFs) incorporating thiophene dicarboxylate ligands has revealed applications in gas adsorption and sensing, as well as magnetic properties. These MOFs exhibited moderate adsorption properties for N2 and CO2 gases and showed sensing properties towards nitrobenzene, acetone, and Cu(2+) ions in various solutions. One specific compound demonstrated a significant magnetocaloric effect, underscoring the potential for these materials in sensors and magnetic applications (Wang et al., 2016).
Photolysis Studies
Investigations into the photolysis of azidobenzo[b]thiophens have contributed to understanding the chemical behavior and potential applications of thiophene derivatives in synthetic chemistry. These studies provide insights into the reactivity of thiophene compounds under light, which could be relevant for developing novel photoreactive materials or in photolysis-based synthetic pathways (Iddon, Suschitzky, & Taylor, 1974).
Anticancer Activity
The anticancer potential of thiophene derivatives has been highlighted through the synthesis of novel heterocycles that showed potent activity against the colon HCT-116 human cancer cell line. This research opens avenues for the use of thiophene-based compounds in cancer treatment, emphasizing the importance of chemical modification and synthesis in discovering new therapeutic agents (Abdel-Motaal, Alanzy, & Asem, 2020).
Electrochromic Properties
A study on the copolymerization of a thiophene derivative with 3,4-ethylenedioxythiophene (EDOT) explored the development of materials with multicolor electrochromic properties. These materials exhibit a variety of colors upon oxidation, suggesting their potential in applications such as camouflage and electrochromic devices or displays (Algi, Öztaş, Tirkeş, Cihaner, & Algi, 2013).
Wirkmechanismus
Mode of Action
The exact mode of action of Diethyl 3-methyl-5-(3-methylbenzamido)thiophene-2,4-dicarboxylate is currently unknown due to the lack of specific studies on this compound . Thiophene-based analogs have been studied for their potential biological activities .
Result of Action
Some thiophene derivatives have shown potential anti-proliferative and anti-microbial activities .
Eigenschaften
IUPAC Name |
diethyl 3-methyl-5-[(3-methylbenzoyl)amino]thiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-5-24-18(22)14-12(4)15(19(23)25-6-2)26-17(14)20-16(21)13-9-7-8-11(3)10-13/h7-10H,5-6H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTDJGLCOUANMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-{[5-(bis{[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B3005909.png)



![2-(4-ethylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3005919.png)
![N-(tert-butoxycarbonyl)-N1-[3-(trifluoromethoxy)phenyl]glycinamide](/img/structure/B3005920.png)
![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B3005921.png)


![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide](/img/structure/B3005925.png)

![5-((4-bromobenzyl)thio)-7-isobutyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005927.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea](/img/structure/B3005928.png)
![Ethyl 2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-5-ethylthiophene-3-carboxylate](/img/structure/B3005931.png)